- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

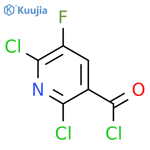

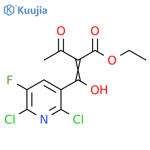

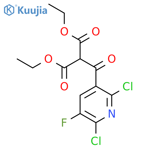

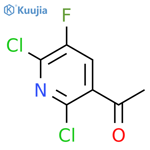

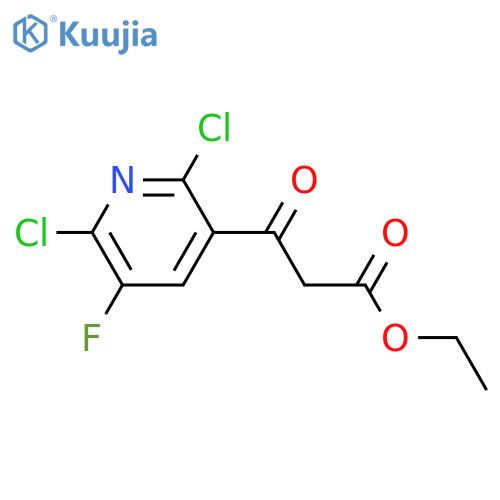

96568-04-6 structure

Nome do Produto:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

N.o CAS:96568-04-6

MF:C10H8Cl2FNO3

MW:280.079824447632

MDL:MFCD00799535

CID:61853

PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- Ethyl 2,6-Dichloro-5-Fluoro

- Nicotinylacetate

- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate

- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester

- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester

- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate

- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate

- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate

- PubChem10944

- C10H8Cl2FNO3

- DSSTox_CID_29338

- DSSTox_RID_83454

- DSSTox_GSID_49379

- Ethyl2,6-dichloro-5-fluorop

- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)

- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate

- Ethyl 2,6-dichloro-5-fluoro-

- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate

- AC-7742

- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate

- 96568-04-6

- CHEMBL3185319

- DTXSID4049379

- Tox21_202905

- E0811

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- CAS-96568-04-6

- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;

- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- DTXCID1029338

- MFCD00799535

- CS-0059185

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate

- SY050796

- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate

- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%

- A-oxo-3-pyridinepropionate

- AS-9195

- J-520797

- BP-12689

- SCHEMBL1389163

- AKOS015838712

- NCGC00260451-01

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate

-

- MDL: MFCD00799535

- Inchi: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

- Chave InChI: IEUHWNLWVMLHHC-UHFFFAOYSA-N

- SMILES: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

Propriedades Computadas

- Massa Exacta: 293.00200

- Massa monoisotópica: 278.987

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 5

- Complexidade: 303

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 56.3

- Contagem de Tautomeros: 3

- XLogP3: 2.9

Propriedades Experimentais

- Cor/Forma: solid

- Densidade: 1.4602 (estimate)

- Ponto de Fusão: 66.0 to 72.0 deg-C

- Ponto de ebulição: 363.4±37.0℃ at 760 mmHg

- Ponto de Flash: 165.4 °C

- Índice de Refracção: 1.524

- PSA: 56.26000

- LogP: 2.59230

- Solubilidade: Insoluble in water

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36-S37/39

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at room temperature

- Frases de Risco:R36/37/38

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 100g |

¥751.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D711308-25g |

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |

96568-04-6 | 97% | 25g |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 10g |

¥61.00 | 2024-04-23 | |

| Apollo Scientific | PC3939-25g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 25g |

£20.00 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | >98.0%(T) | 5g |

¥50.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D379487-500g |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | 98% | 500g |

$470 | 2024-05-24 | |

| Matrix Scientific | 088974-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 5g |

$63.00 | 2023-09-08 | ||

| TRC | D434200-50g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 50g |

$333.00 | 2023-05-18 | ||

| TRC | D434200-100g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 100g |

$620.00 | 2023-05-18 | ||

| Apollo Scientific | PC3939-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 5g |

£15.00 | 2025-02-21 |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol

Referência

- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Organic Preparations and Procedures International, 1997, 29(2), 231-234

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

Referência

- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referência

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

Referência

- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

Referência

- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

Referência

- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate

1.2 -

1.2 -

Referência

- A safe, economical method for the preparation of β-oxo esters, Synthesis, 1993, (3), 290-2

Synthetic Routes 9

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux

Referência

- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

Referência

- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step, Organic Process Research & Development, 2005, 9(3), 311-313

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux

Referência

- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

Referência

- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, Organic Process Research & Development, 2007, 11(6), 1062-1064

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

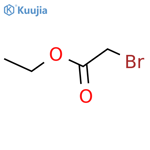

- Ethyl bromoacetate

- 3-ethoxy-3-oxo-propanoic acid

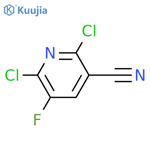

- 2,6-Dichloro-5-fluoronicotinonitrile

- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one

- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate

- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

- Ethyl potassium malonate

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Literatura Relacionada

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

3. Book reviews

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester) Produtos relacionados

- 67183-18-0(n-chloroacetyl-dl-2-amino-n-butyric acid)

- 1361725-47-4(2',3'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid methyl ester)

- 2228037-84-9((2S)-4-methylhexan-2-ol)

- 99420-15-2(BTZO-1)

- 117506-55-5(1-(3-Aminophenyl)pyridin-1-ium Chloride)

- 1196157-57-9(benzyl N-(3-chlorosulfonylpropyl)carbamate)

- 939710-60-8(N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide)

- 1247458-41-8(N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine)

- 1951445-09-2(N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide)

- 2171843-01-7(1-(2-hydroxycyclobutyl)-2,2-dimethylcyclopropane-1-carbaldehyde)

Fornecedores recomendados

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel